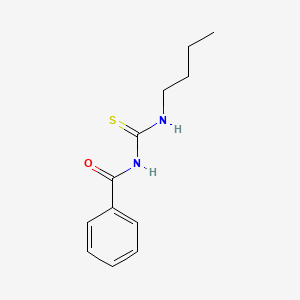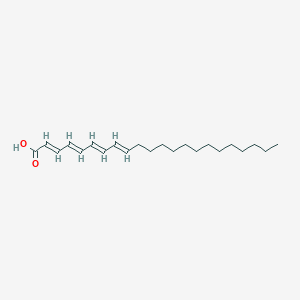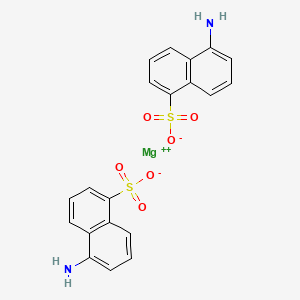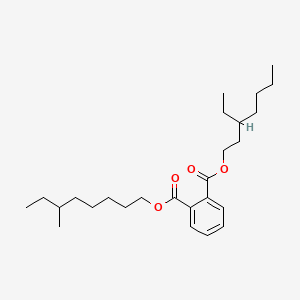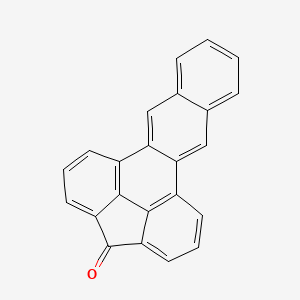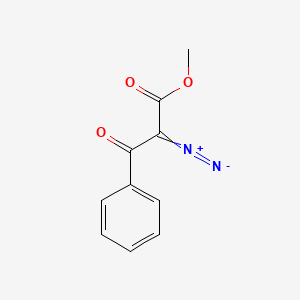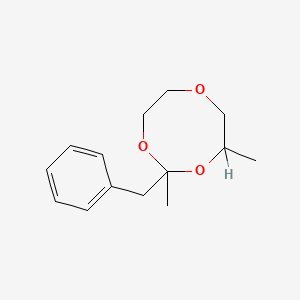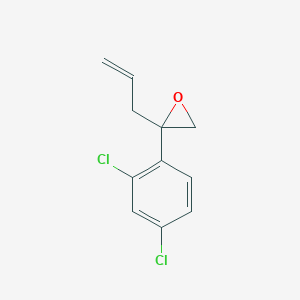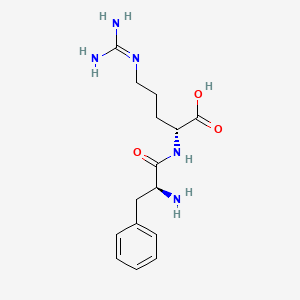
D-Arginine, N2-L-phenylalanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Arginine, N2-L-phenylalanyl-: is a synthetic peptide compound that combines the amino acids D-arginine and L-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Arginine, N2-L-phenylalanyl- typically involves the coupling of D-arginine with L-phenylalanine using peptide bond formation techniques. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of D-Arginine, N2-L-phenylalanyl- may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Purification is typically achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions: D-Arginine, N2-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while substitution reactions can introduce new functional groups into the peptide chain .
Aplicaciones Científicas De Investigación
Chemistry: D-Arginine, N2-L-phenylalanyl- is used in the study of peptide chemistry and the development of novel peptide-based compounds. It serves as a model compound for understanding peptide bond formation and stability .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can also be used as a substrate for enzymatic reactions to investigate enzyme specificity and activity .
Medicine: Its ability to interact with specific biological targets makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the production of peptide-based materials and as a component in biochemical assays and diagnostic kits .
Mecanismo De Acción
The mechanism of action of D-Arginine, N2-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting or modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions between the peptide and the target molecule .
Comparación Con Compuestos Similares
D-Phenylalanine: An amino acid derivative with similar structural features.
L-Arginine: The L-isomer of arginine, commonly found in proteins.
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-4-nitroanilide hydrochloride: A related peptide compound used in biochemical assays.
Uniqueness: D-Arginine, N2-L-phenylalanyl- is unique due to its specific combination of D-arginine and L-phenylalanine, which imparts distinct biochemical properties. The use of D-arginine can enhance the stability and resistance to enzymatic degradation compared to peptides containing L-arginine .
Propiedades
Número CAS |
39537-29-6 |
|---|---|
Fórmula molecular |
C15H23N5O3 |
Peso molecular |
321.37 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H23N5O3/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m0/s1 |
Clave InChI |
OZILORBBPKKGRI-NWDGAFQWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




